1-(thiophen-2-yl)bicyclo[2.1.1]hexane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Thiophen-2-yl)bicyclo[211]hexane-2-carboxylic acid is a compound that features a bicyclic hexane structure with a thiophene ring attached to it
Preparation Methods
The synthesis of 1-(thiophen-2-yl)bicyclo[2.1.1]hexane-2-carboxylic acid involves several steps. One efficient approach is the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the creation of 1,2-disubstituted bicyclo[2.1.1]hexane modules, which can be further derivatized through numerous transformations . The reaction conditions typically involve the use of a mercury lamp, although this can be technically challenging and requires special equipment .
Chemical Reactions Analysis
1-(Thiophen-2-yl)bicyclo[2.1.1]hexane-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur under different conditions, depending on the substituents involved. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically results in the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Scientific Research Applications
1-(Thiophen-2-yl)bicyclo[2.1.1]hexane-2-carboxylic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the production of specialty chemicals.
Mechanism of Action
The mechanism by which 1-(thiophen-2-yl)bicyclo[2.1.1]hexane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(Thiophen-2-yl)bicyclo[2.1.1]hexane-2-carboxylic acid can be compared to other similar compounds, such as:
Bicyclo[1.1.1]pentane: Known for its use as a para-substituted phenyl isostere.
Bicyclo[2.2.1]heptane: Another bicyclic compound with different structural properties and applications.
Bicyclo[3.1.1]heptane: Similar in structure but with a different ring size and reactivity.
The uniqueness of this compound lies in its combination of a thiophene ring with a bicyclic hexane structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-thiophen-2-ylbicyclo[2.1.1]hexane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2S/c12-10(13)8-4-7-5-11(8,6-7)9-2-1-3-14-9/h1-3,7-8H,4-6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOZPAYFGRBWKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C2)(C1C(=O)O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.